5-Bromo-2-chlorothiazole is a dihalogenated aromatic heterocyclic compound with the molecular formula C3HBrClNS. It features a thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms. The compound is characterized by the presence of bromine and chlorine substituents at the 5 and 2 positions of the thiazole ring, respectively. This unique substitution pattern contributes to its chemical reactivity and biological properties, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals .
Due to the lack of research on 5-Bromo-2-chlorothiazole, its mechanism of action in any biological system is unknown.
As information on 5-Bromo-2-chlorothiazole is limited, it's best to handle it with caution, assuming it might share properties with other halogenated thiazoles. Halogenated thiazoles can exhibit irritating or corrosive properties. Always consult a safety data sheet (SDS) for similar compounds before handling them in a laboratory setting [].
The synthesis of 5-bromo-2-chlorothiazole can be achieved through various methods:
5-Bromo-2-chlorothiazole finds various applications in different fields:
Research into the interactions of 5-bromo-2-chlorothiazole with biological systems has revealed insights into its mechanism of action:
Several compounds share structural similarities with 5-bromo-2-chlorothiazole. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Chlorothiazole | Contains chlorine at position 2 | More reactive towards nucleophiles than thiazoles |
5-Bromothiazole | Bromine at position 5 | Exhibits similar reactivity but lacks chlorine |
2-Bromo-5-chlorothiazole | Bromine at position 2 and chlorine at position 5 | Increased reactivity due to dual halogenation |
5-Bromo-2-methylthiazole | Methyl group at position 2 | Potentially different biological activity patterns |
These compounds highlight the uniqueness of 5-bromo-2-chlorothiazole due to its specific halogen positioning, which influences its chemical reactivity and biological activity. The presence of both bromine and chlorine makes it a versatile building block in synthetic chemistry while also posing interesting challenges in terms of toxicity and environmental impact.
The synthesis and characterization of 5-bromo-2-chlorothiazole emerged from broader research into halogenated thiazoles. While specific historical records of its first synthesis are limited, its structural analogs, such as 2-chlorothiazole (CAS 3034-52-4), have been studied since the mid-20th century. The introduction of bromine at the 5-position reflects advancements in regioselective halogenation techniques, which became prominent in the 1980s and 1990s. Early applications focused on leveraging its reactivity in nucleophilic substitution reactions, driven by the electron-withdrawing effects of halogens.
5-Bromo-2-chlorothiazole occupies a unique position in heterocyclic chemistry due to:
Recent studies focus on optimizing synthetic routes and exploring applications:
A three-step method for 2-bromo-5-chlorothiazole-4-carboxylate involves:
A streamlined approach for 5-bromo-2-chloropyrimidine uses:
Property | Value | Source |
---|---|---|
Molecular Weight | 198.46 g/mol | |
Boiling Point | 253.8 ± 32.0 °C (predicted) | |
Density | 1.979 ± 0.06 g/cm³ (predicted) | |
Solubility | Low in water; soluble in organic solvents |
5-Bromo-2-chlorothiazole undergoes:
Corrosive;Irritant